Octane-1,8-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,8-diamine dihydrobromide is a chemical compound with the molecular formula C8H20N2·2HBr. It is a derivative of octane-1,8-diamine, where the amine groups are protonated and paired with bromide ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine dihydrobromide typically involves the reaction of octane-1,8-diamine with hydrobromic acid. The reaction is carried out in an aqueous solution, where octane-1,8-diamine is dissolved in water, and hydrobromic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the dihydrobromide salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous addition of octane-1,8-diamine and hydrobromic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Octane-1,8-diamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for halide exchange reactions.
Major Products Formed
Oxidation: Octane-1,8-diamide or octane-1,8-dinitrile.
Reduction: Octane-1,8-diamine.
Substitution: Octane-1,8-diamine dihydroiodide or octane-1,8-diamine dihydrofluoride.
Scientific Research Applications
Octane-1,8-diamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of octane-1,8-diamine dihydrobromide involves its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromide ions can also participate in halide exchange reactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Octane-1,8-diamine dihydroiodide: Similar structure but with iodide ions instead of bromide.
Octane-1,8-diamine dihydrofluoride: Similar structure but with fluoride ions instead of bromide.
Heptane-1,7-diamine dihydrobromide: Similar structure but with a shorter carbon chain.
Uniqueness
Octane-1,8-diamine dihydrobromide is unique due to its specific chain length and the presence of bromide ions, which confer distinct reactivity and interaction properties compared to its analogs. The bromide ions provide specific halide exchange capabilities and influence the compound’s solubility and crystallization behavior .
Properties
Molecular Formula |
C8H22Br2N2 |
---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
octane-1,8-diamine;dihydrobromide |
InChI |
InChI=1S/C8H20N2.2BrH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H |
InChI Key |
XXBLGVUXOUAJTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN)CCCN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.